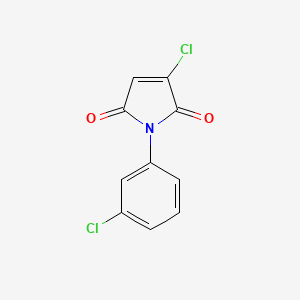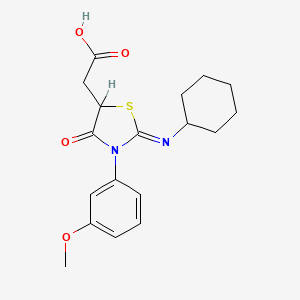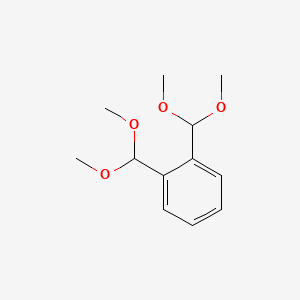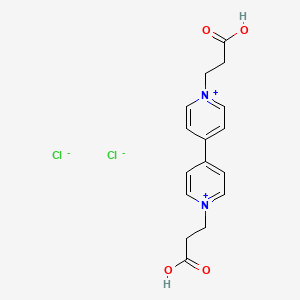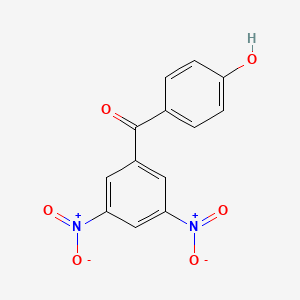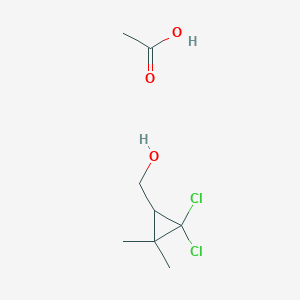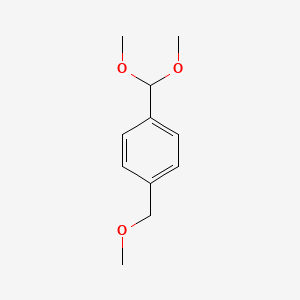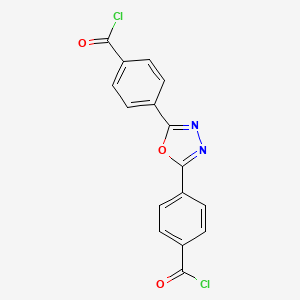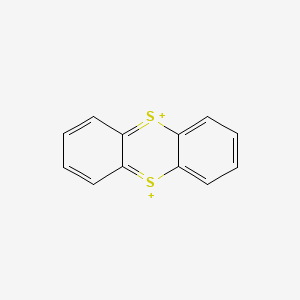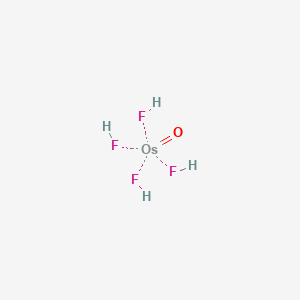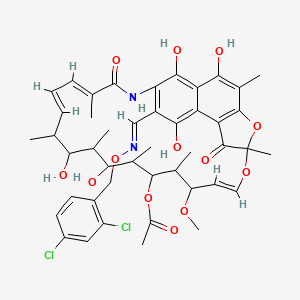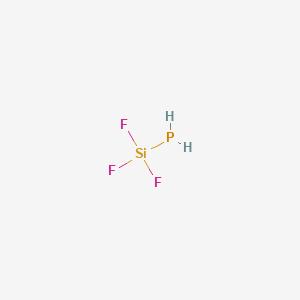
N-(Dipropylboranyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dipropylboranyl)pyridin-2-amine is an organoboron compound that features a pyridine ring substituted with a dipropylboranyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dipropylboranyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with a dipropylborane reagent. One common method is the reaction of pyridin-2-amine with dipropylborane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the borane reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dipropylboranyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(Dipropylboranyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(Dipropylboranyl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, while the pyridine ring can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a dipropylboranyl group.
N-(Pyridin-2-yl)borane: Similar structure but with a borane group instead of a dipropylboranyl group.
N-(Pyridin-2-yl)amine: Lacks the boron-containing group.
Uniqueness
N-(Dipropylboranyl)pyridin-2-amine is unique due to the presence of the dipropylboranyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the boron and pyridine moieties allows for versatile interactions with other molecules, making it a valuable compound in research and industry.
Propiedades
Número CAS |
37907-41-8 |
|---|---|
Fórmula molecular |
C11H19BN2 |
Peso molecular |
190.10 g/mol |
Nombre IUPAC |
N-dipropylboranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-3-8-12(9-4-2)14-11-7-5-6-10-13-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,13,14) |
Clave InChI |
HLGNVSLYTBBPJT-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(CCC)NC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


